Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone typically involves the reaction of piperidin-4-yl derivatives with isoxazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone is used as an intermediate in the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials .
Mechanism of Action
The exact mechanism of action of Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A heterocyclic amine with a similar structure but lacking the isoxazole ring.
Piperidine: A six-membered ring containing one nitrogen atom, similar to the piperidin-4-yl group in the compound.
Uniqueness
Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone is unique due to the combination of the morpholine, piperidine, and isoxazole moieties in a single molecule. This unique structure allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research and industrial applications .
Biological Activity
Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various cancer cell lines.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves several key steps that allow for the formation of the isoxazole and piperidine moieties. The compound has been synthesized as part of a broader effort to develop novel antitumor agents targeting specific pathways involved in cancer progression.
Key Synthetic Steps
- Formation of Isoxazole Ring : The isoxazole ring is synthesized through condensation reactions involving appropriate precursors.
- Piperidine Substitution : The introduction of the piperidine group enhances the compound's biological activity by improving its interaction with target proteins.
- Final Assembly : The final product is obtained through standard organic synthesis techniques, including purification and characterization via NMR and mass spectrometry.
Structure-Activity Relationships
Research has indicated that modifications to the piperidine and isoxazole moieties significantly affect the biological activity of the compound. For instance, derivatives with different substituents on the piperidine ring have shown varying degrees of cytotoxicity against cancer cell lines.
Compound | IC50 (μmol/L) | Targeted Pathway |
---|---|---|
This compound | 1.311 | PI3Kδ Inhibition |
Compound 20 | 1.565 | PI3Kδ Inhibition |
Compound 21 | 0.286 | PI3Kδ Inhibition |
These results indicate that compounds derived from this compound exhibit potent inhibitory effects on the PI3Kδ pathway, which is crucial for cell proliferation and survival in various cancers .
Antitumor Efficacy
This compound has been evaluated for its antitumor properties, particularly against breast cancer cell lines such as BT-474. The cytotoxicity was assessed using the CCK-8 assay, which measures cell viability based on metabolic activity.
Case Study: Breast Cancer Cell Line BT-474
In a study assessing the efficacy of various derivatives, this compound exhibited significant cytotoxic effects:
- IC50 Values : The lead compounds displayed IC50 values ranging from 0.286 μmol/L to 1.565 μmol/L, indicating strong inhibitory effects against the PI3Kδ pathway, which is often upregulated in cancer cells .
The primary mechanism through which this compound exerts its biological activity involves the inhibition of phosphoinositide 3-kinases (PI3Ks). These kinases play a pivotal role in signaling pathways that regulate cell growth, survival, and metabolism. By inhibiting PI3Kδ specifically, this compound disrupts critical signaling cascades leading to reduced tumor cell proliferation and increased apoptosis .
Properties
Molecular Formula |
C13H19N3O3 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
morpholin-4-yl-(3-piperidin-4-yl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C13H19N3O3/c17-13(16-5-7-18-8-6-16)11-9-19-15-12(11)10-1-3-14-4-2-10/h9-10,14H,1-8H2 |
InChI Key |
YHFOCAPQZOGXTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NOC=C2C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.